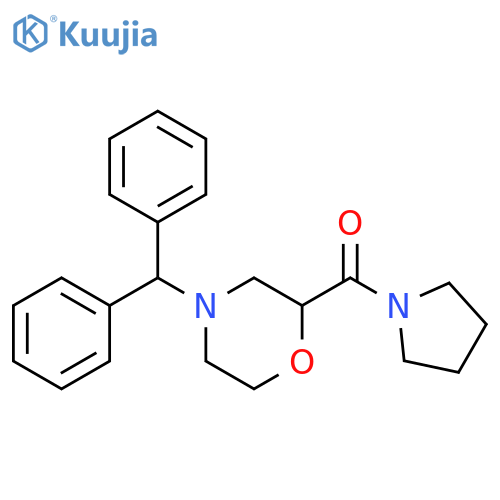Cas no 2640896-64-4 (4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine)

2640896-64-4 structure
商品名:4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- F6753-0977
- 2640896-64-4
- 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
- AKOS040724500
- [4-(Diphenylmethyl)-2-morpholinyl]-1-pyrrolidinylmethanone
-
- インチ: 1S/C22H26N2O2/c25-22(23-13-7-8-14-23)20-17-24(15-16-26-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2
- InChIKey: CFWRSUYAISYPHP-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCN(C(C2=CC=CC=C2)C2=CC=CC=C2)C1)(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 350.199428076g/mol
- どういたいしつりょう: 350.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 504.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.89±0.10(Predicted)
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6753-0977-15mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 15mg |
$133.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-50mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 50mg |
$240.0 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-75mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-25mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 25mg |
$163.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-5mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-30mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 30mg |
$178.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-20mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 20mg |
$148.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-40mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 40mg |
$210.0 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-2μmol |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6753-0977-10μmol |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 10μmol |
$103.5 | 2023-09-07 |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2640896-64-4 (4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬